N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Properties
Molecular Formula |
C19H16N4OS |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H16N4OS/c24-18(20-11-17-22-15-8-4-5-9-16(15)23-17)10-14-12-25-19(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,24)(H,22,23) |
InChI Key |
GAOMUHWVOSNXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazole or thiazole derivatives.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as albendazole and mebendazole, known for their antiparasitic properties.
Thiazole derivatives: Such as thiamine (vitamin B1) and ritonavir, known for their essential biological roles and antiviral activity.
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE is unique due to its combined benzimidazole and thiazole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in various fields of research and application .
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